N-(1-hydroxypropan-2-yl)-N-methylisoquinoline-4-carboxamide
Description
N-(1-hydroxypropan-2-yl)-N-methylisoquinoline-4-carboxamide: is an organic compound belonging to the class of isoquinoline derivatives. This compound is characterized by the presence of a hydroxypropyl group and a methyl group attached to the isoquinoline ring, along with a carboxamide functional group. Isoquinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.
Properties
IUPAC Name |
N-(1-hydroxypropan-2-yl)-N-methylisoquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10(9-17)16(2)14(18)13-8-15-7-11-5-3-4-6-12(11)13/h3-8,10,17H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVFUNNXSTWBTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N(C)C(=O)C1=CN=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxypropan-2-yl)-N-methylisoquinoline-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with isoquinoline, which is functionalized at the 4-position to introduce the carboxamide group.
Methylation: The methyl group is introduced via a methylation reaction using methyl iodide in the presence of a base such as potassium carbonate.
The reaction conditions generally involve the use of organic solvents like dichloromethane or tetrahydrofuran, and the reactions are carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and flow rates, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(1-hydroxypropan-2-yl)-N-methylisoquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The isoquinoline ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: Formation of N-(1-oxopropan-2-yl)-N-methylisoquinoline-4-carboxamide.
Reduction: Formation of N-(1-hydroxypropan-2-yl)-N-methylisoquinoline-4-amine.
Substitution: Formation of various substituted isoquinoline derivatives depending on the electrophile used.
Scientific Research Applications
N-(1-hydroxypropan-2-yl)-N-methylisoquinoline-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1-hydroxypropan-2-yl)-N-methylisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in key biological processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
The exact mechanism of action is still under investigation, and further studies are needed to elucidate the detailed molecular interactions.
Comparison with Similar Compounds
N-(1-hydroxypropan-2-yl)-N-methylisoquinoline-4-carboxamide can be compared with other isoquinoline derivatives:
N-(1-hydroxypropan-2-yl)icosa-5,8,11,14-tetraenamide: Similar in structure but contains a longer hydrocarbon chain, leading to different biological activities.
N-(1-hydroxypropan-2-yl)palmitamide: Contains a palmitic acid moiety, making it more lipophilic and affecting its solubility and bioavailability.
N-(1-hydroxypropan-2-yl)-2-nitrobenzenesulfonamide:
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
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